3'-Deoxy-2'-C-methyluridine is classified as a nucleoside analog. It is synthesized from 2-deoxyribose and uracil, with the addition of a methyl group at the C-2 position of the ribose sugar and the removal of the hydroxyl group at the C-3 position. This modification results in a compound that can interact differently with nucleic acid polymerases compared to natural nucleosides, making it a subject of study for various antiviral and anticancer applications.
The synthesis of 3'-deoxy-2'-C-methyluridine can be achieved through several methods, with one notable approach involving the use of 2-deoxyribofuranose as a starting material.
The molecular structure of 3'-deoxy-2'-C-methyluridine features:
The compound's molecular formula is , and it has a molecular weight of approximately 241.22 g/mol. Structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm its conformation and stereochemistry, indicating a specific orientation that influences its biological activity .
3'-Deoxy-2'-C-methyluridine participates in various chemical reactions, particularly in its role as a substrate for nucleic acid polymerases. Key reactions include:
3'-Deoxy-2'-C-methyluridine exhibits several notable physical and chemical properties:
Spectroscopic studies reveal characteristic absorption peaks that correspond to its functional groups, confirming its identity through techniques like ultraviolet-visible spectroscopy and infrared spectroscopy .
The applications of 3'-deoxy-2'-C-methyluridine are diverse:
The stereoselective synthesis of 3'-deoxy-2'-C-methyluridine centers on constructing its distinct 2'-methylated ribose ring with precise chiral control. The Chiron approach utilizes carbohydrates like fructose or glucose as starting materials, exploiting their inherent stereocenters. For example, regioselective deprotection at the C2 position of fructose enables the installation of the methyl group under basic conditions, followed by uridine coupling via the Hilbert-Johnson reaction [6]. Alternatively, 2'-ketonucleoside intermediates serve as versatile synthons: 2'-ketouridine undergoes stereoselective Grignard methylation. Here, chelation-controlled addition with cerium(III) chloride yields the (2'R)-methyl diastereomer with >10:1 selectivity, while bulky Lewis acids like L-Selectride® favor the (2'S)-isomer [6] [8]. The 3'-deoxygenation is achieved through radical reduction (Bu₃SnH/AIBN) of a 3'-phenylthioimidazolide intermediate or via Barton-McCombie deoxygenation [7]. Challenges include low yields (<35%) in radical steps and chromatographic separation of α/β anomers.
Table 1: Stereoselective Synthesis Methods for 3'-Deoxy-2'-C-methyluridine
Method | Key Step | Stereoselectivity (α:β) | Overall Yield | Advantages |
---|---|---|---|---|
Chiron (Fructose) | Regioselective C2 methylation | >95% β-anomer | 18-22% | Uses inexpensive chiral pool |
2'-Ketonucleoside | Chelation-controlled Grignard addition | 10:1 (2'R) | 25-30% | High stereocontrol |
Radical Deoxygenation | Bu₃SnH reduction of 3'-thioimidazolide | Retained configuration | 30-35% | Compatible with acid-sensitive groups |
Key Finding: Lewis acid-mediated additions to 2'-ketonucleosides provide superior stereocontrol over carbohydrate-based routes, though yields require optimization for scalability [6] [8].
Incorporating 3'-deoxy-2'-C-methyluridine into oligonucleotides requires tailored phosphoramidite chemistry to address the tertiary 2'-hydroxyl group and 3'-deoxy constraint. The 2'-OH is protected as a tert-butyldimethylsilyl (TBDMS) ether or fluoride-labile tert-butyldiphenylsilyl (TBDPS) group due to steric hindrance from the adjacent 2'-methyl group. Standard 5'-DMT protection is retained, while the 3'-OH is converted to a β-cyanoethyl diisopropylphosphoramidite [1] [5]. Coupling efficiency drops to 92–94% per step (vs. >98% for unmodified uridine) due to steric bulk, necessitating extended coupling times (180 sec) and repeated couplings with fresh activator (5-ethylthio-1H-tetrazole) [1]. Solid-phase synthesis on controlled-pore glass (CPG) supports proceeds in the 3'→5' direction, with deprotection requiring ammonium hydroxide/methylamine (AMA) for nucleobase and phosphate deprotection, followed by TBAF for silyl removal. The modification enhances nuclease resistance: oligos with 3'-deoxy-2'-C-methyluridine in the seed region (positions 2–6 of siRNA) show >80% intact strand after 24h in 10% fetal bovine serum, versus <10% for unmodified controls [1] [5].
Table 2: Phosphoramidite Parameters for 3'-Deoxy-2'-C-methyluridine Incorporation
Parameter | Standard Uridine | 3'-Deoxy-2'-C-methyluridine | Notes |
---|---|---|---|
2'/3' Protection | None or 2'-TBDMS | 2'-TBDPS | TBDPS resists accidental deprotection |
Coupling Time | 30 sec | 180 sec | Steric hindrance slows phosphitylation |
Coupling Efficiency | >98% | 92–94% | Double couplings recommended |
Stability in Serum | t₁/₂ = 1–2h | t₁/₂ >24h | Measured for antisense strand in siRNA |
Key Finding: Despite reduced coupling efficiency, this modification significantly boosts oligonucleotide stability without compromising siRNA silencing efficacy (IC₅₀ = 0.8 nM vs. 1.2 nM for wild-type) [1].
Enzymatic strategies bypass challenges in chemical synthesis by leveraging nucleoside phosphorylases and kinases for stereospecific glycosylation and phosphorylation. E. coli uridine phosphorylase (UP) catalyzes the reversible cleavage of uridine to uracil and ribose-1-phosphate. Using 2-C-methyl-D-ribose-1-phosphate (chemically synthesized from 2-C-methyl-D-ribose) as a substrate, UP couples it with uracil to yield β-selective 2'-C-methyluridine. The 3'-deoxygenation is then achieved via Candida spp. oxidoreductases, which stereoselectively reduce a 3'-keto intermediate generated by TEMPO oxidation [4] [6]. Alternatively, chemoenzymatic routes employ transglycosylation with immobilized purine nucleoside phosphorylase (PNP): 2'-C-methyladenosine acts as a glycosyl donor, transferring the 2'-methylribose moiety to uracil, yielding 2'-C-methyluridine with >90% β-selectivity [4]. The final 3'-deoxy derivative is obtained by chemical reduction (NaBH₄/CuSO₄). Advantages include fewer protection/deprotection steps and higher anomeric purity, though substrate specificity limits yields to 40–50% for 3'-deoxy analogs.
Key Finding: Nucleoside phosphorylases enable stereoretentive synthesis of the β-glycosidic bond but require engineered enzymes to accommodate 2'-methyl-3'-deoxy sugars [4] [6].
Post-synthetic modification of oligonucleotides containing 3'-deoxy-2'-C-methyluridine enables 5'-vinylphosphonate conjugation, enhancing cellular uptake and target binding. The strategy involves synthesizing oligos with a 5'-acrylamide handle via a phosphoramidite bearing a tert-butyldiphenylsilyl-protected 5'-acryloyl group. After deprotection, Michael addition with nucleophiles (e.g., thiols, amines) generates phosphonate-linked conjugates [1] [5] [8]. For example, treatment with cysteamine forms a 5'-(2-aminoethyl)vinylphosphonate, which facilitates complexation with cell-penetrating peptides. Alternatively, click chemistry on 5'-azido-modified oligos incorporates vinylphosphonates via copper-catalyzed alkyne-azide cycloaddition (CuAAC) with alkynylphosphonates. This approach is critical for antisense oligonucleotides (ASOs), where conjugates show 5-fold higher uptake in HepG2 cells versus non-conjugated analogs and improve in vivo hepatic tropism [5] [8]. The 3'-deoxy-2'-C-methyl modification prevents exonuclease degradation at the conjugate site, extending plasma half-life to >6h.
Key Finding: Vinylphosphonate conjugation combined with 3'-deoxy-2'-C-methyluridine modification increases ASO potency by enhancing nuclease resistance (t₁/₂ >6h) and cellular internalization [5] [8].
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